1,3-Difluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene
Overview
Description
1,3-Difluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene is an organic compound characterized by the presence of fluorine, chlorine, and sulfur atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of specialized equipment and conditions to ensure high yield and purity. The exact methods can vary depending on the scale and specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of halogens, this compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The sulfur atom in the compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.
Scientific Research Applications
1,3-Difluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique properties make it suitable for use in the development of advanced materials.
Biological Studies: Researchers may use this compound to study the effects of halogenated aromatic compounds on biological systems.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets through various pathways. The presence of halogens and sulfur in the compound allows it to engage in specific interactions with enzymes and receptors, potentially leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Difluorobenzene: A simpler compound with only fluorine atoms.
4-Chloro-3-fluorophenylsulfanylbenzene: Lacks the additional fluorine atoms present in 1,3-Difluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene.
Uniqueness
This compound is unique due to its combination of halogen and sulfur atoms, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-chloro-4-[(2,6-difluorophenyl)methylsulfanyl]-2-fluorobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3S/c14-10-5-4-8(6-13(10)17)18-7-9-11(15)2-1-3-12(9)16/h1-6H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMBOKTVSUKPMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CSC2=CC(=C(C=C2)Cl)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401170167 | |
Record name | Benzene, 2-[[(4-chloro-3-fluorophenyl)thio]methyl]-1,3-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401170167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443347-33-8 | |
Record name | Benzene, 2-[[(4-chloro-3-fluorophenyl)thio]methyl]-1,3-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443347-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 2-[[(4-chloro-3-fluorophenyl)thio]methyl]-1,3-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401170167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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